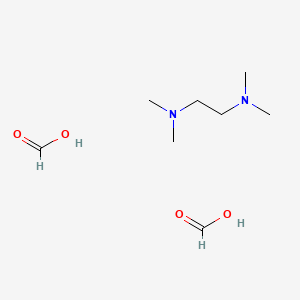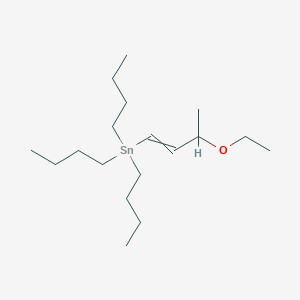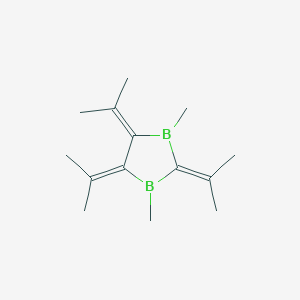![molecular formula C15H24O6 B14276210 Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris- CAS No. 152065-61-7](/img/structure/B14276210.png)
Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- is a chemical compound with the molecular formula C₁₅H₂₄O₆. It is characterized by the presence of three ethanol groups attached to a benzene ring through methyleneoxy linkages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by ethanol groups, forming the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- can undergo various chemical reactions, including:
Oxidation: The ethanol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methyleneoxy linkages can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or Grignard reagents (RMgBr) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- involves its interaction with molecular targets through its functional groups. The ethanol groups can form hydrogen bonds and participate in various chemical interactions, influencing biological pathways and molecular processes .
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris-: Unique due to its three ethanol groups attached to a benzene ring.
Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methoxy)]tris-: Similar structure but with methoxy groups instead of methyleneoxy linkages.
Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(ethoxy)]tris-: Contains ethoxy groups instead of ethanol groups.
Uniqueness
Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- is unique due to its specific arrangement of ethanol groups and methyleneoxy linkages, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
152065-61-7 |
|---|---|
Fórmula molecular |
C15H24O6 |
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
2-[[3,5-bis(2-hydroxyethoxymethyl)phenyl]methoxy]ethanol |
InChI |
InChI=1S/C15H24O6/c16-1-4-19-10-13-7-14(11-20-5-2-17)9-15(8-13)12-21-6-3-18/h7-9,16-18H,1-6,10-12H2 |
Clave InChI |
PVSGARZGWAEAIF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1COCCO)COCCO)COCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


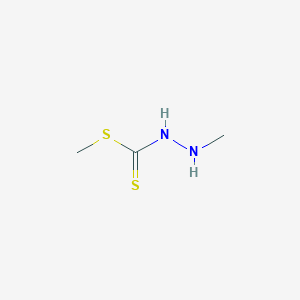

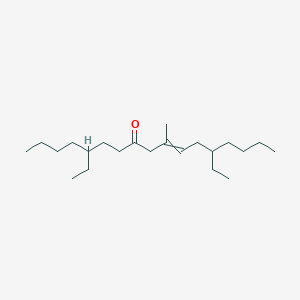
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)
![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)
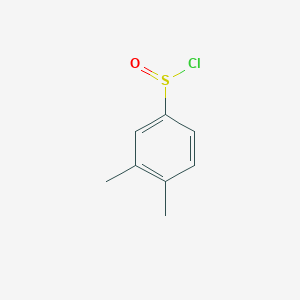
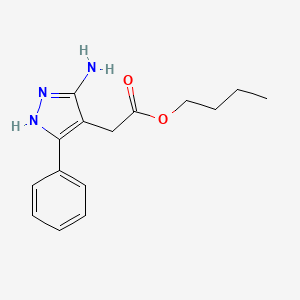
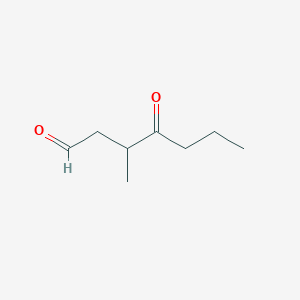
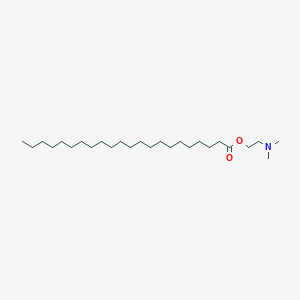
![N~1~-{3-[(2-Amino-2-sulfanylideneethanethioyl)amino]-2,2-dimethylpropyl}ethanediamide](/img/structure/B14276194.png)

